molecular formula C16H20OS B13092646 Cyclohexyl2-(4-thiomethylphenyl)ethylketone

Cyclohexyl2-(4-thiomethylphenyl)ethylketone

Cat. No.: B13092646
M. Wt: 260.4 g/mol
InChI Key: WDLDUZZZLYHHTF-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22OS and a molecular weight of 262.4 g/mol. It is also known by its IUPAC name, 1-cyclohexyl-3-[4-(methylsulfanyl)phenyl]-1-propanone . This compound is characterized by a cyclohexyl group attached to a phenyl ring substituted with a thiomethyl group and an ethyl ketone moiety.

Preparation Methods

The synthesis of cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclohexyl bromide with 4-thiomethylphenylacetic acid under basic conditions to form the corresponding ester. This ester is then reduced to the alcohol, which is subsequently oxidized to the ketone . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone can be compared with other similar compounds, such as:

    Cyclohexyl 2-(4-methylphenyl)ethyl ketone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.

    Cyclohexyl 2-(4-chlorophenyl)ethyl ketone: Contains a chlorine atom instead of a thiomethyl group, leading to distinct chemical and biological properties.

    Cyclohexyl 2-(4-nitrophenyl)ethyl ketone:

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone stands out due to the unique presence of the thiomethyl group, which imparts specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H20OS

Molecular Weight

260.4 g/mol

IUPAC Name

4-(3-cyclohexyl-3-oxopropyl)thiobenzaldehyde

InChI

InChI=1S/C16H20OS/c17-16(15-4-2-1-3-5-15)11-10-13-6-8-14(12-18)9-7-13/h6-9,12,15H,1-5,10-11H2

InChI Key

WDLDUZZZLYHHTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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